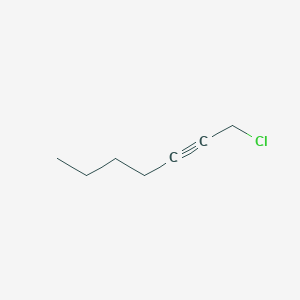
2-Heptyne, 1-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyne, 1-chloro- is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its molecular formula is C7H11Cl, indicating the presence of seven carbon atoms, eleven hydrogen atoms, and one chlorine atom. This compound is a derivative of heptyne, where a chlorine atom is attached to the first carbon of the heptyne chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Heptyne, 1-chloro- can be synthesized through various methods. One common approach involves the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases such as sodium amide (NaNH2) in ammonia. This process involves the elimination of hydrogen halides to form the alkyne .
Industrial Production Methods
In industrial settings, the production of 2-Heptyne, 1-chloro- typically involves the reaction of hexyl halides with sodium acetylide. This reaction is an example of an alkyne synthesis, specifically an acetylide anion reaction .
Chemical Reactions Analysis
Types of Reactions
2-Heptyne, 1-chloro- undergoes various chemical reactions, including:
Addition Reactions: The triple bond in 2-Heptyne, 1-chloro- can participate in addition reactions with halogens, hydrogen halides, and other reagents.
Oxidation and Reduction: The compound can undergo oxidation to form carbonyl compounds or reduction to form alkanes.
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Addition Reactions: Halogens (e.g., Br2, Cl2), hydrogen halides (e.g., HCl, HBr), and other electrophiles.
Oxidation: Potassium permanganate (KMnO4) or ozone (O3).
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., Pd/C).
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Major Products Formed
Addition Reactions: Dihalides or haloalkanes.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkanes.
Substitution: Various substituted alkynes.
Scientific Research Applications
2-Heptyne, 1-chloro- has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Heptyne, 1-chloro- involves its reactivity due to the presence of the carbon-carbon triple bond and the chlorine atom. The triple bond provides a site for addition reactions, while the chlorine atom can participate in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
1-Heptyne: An alkyne with a triple bond at the first carbon.
2-Heptyne: An alkyne with a triple bond at the second carbon.
1-Chloro-1-heptyne: A similar compound with the chlorine atom attached to the first carbon of the heptyne chain
Uniqueness
2-Heptyne, 1-chloro- is unique due to the presence of both a triple bond and a chlorine atom, which imparts distinct reactivity and properties compared to other heptyne derivatives. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
CAS No. |
100859-51-6 |
|---|---|
Molecular Formula |
C7H11Cl |
Molecular Weight |
130.61 g/mol |
IUPAC Name |
1-chlorohept-2-yne |
InChI |
InChI=1S/C7H11Cl/c1-2-3-4-5-6-7-8/h2-4,7H2,1H3 |
InChI Key |
ZFOFWJPYDYZWCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


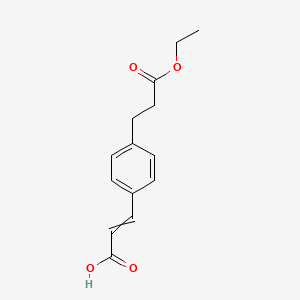
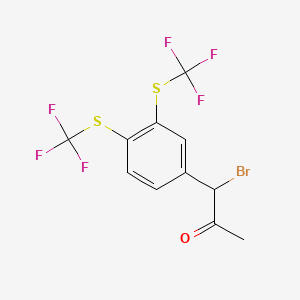

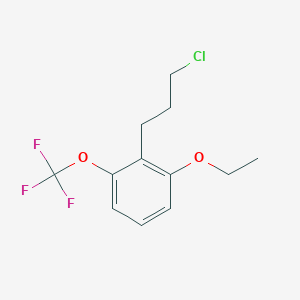

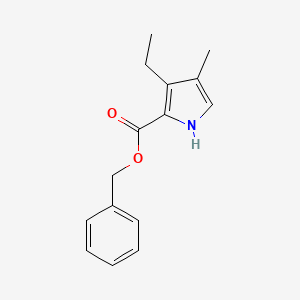
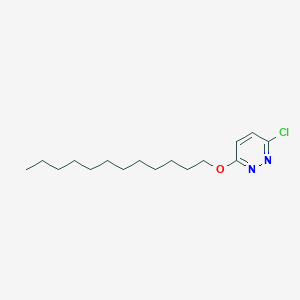
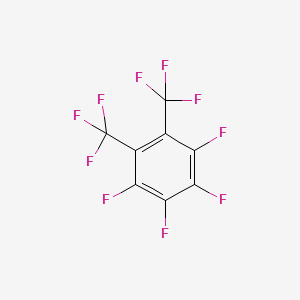
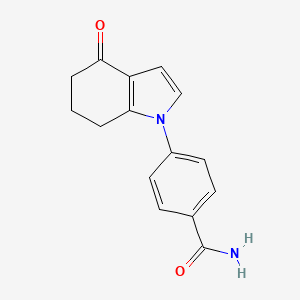

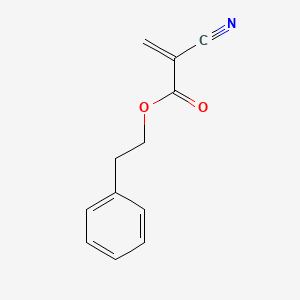
![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)

![tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate](/img/structure/B14070118.png)
